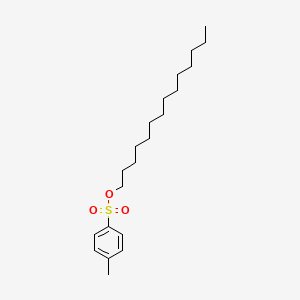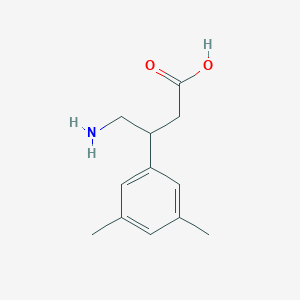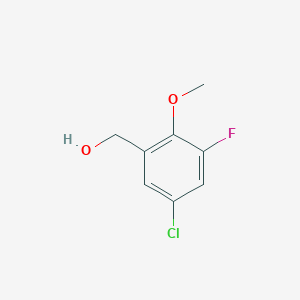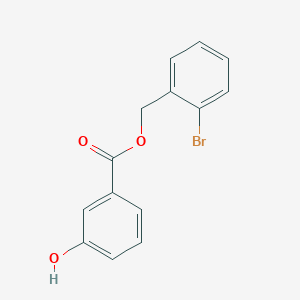
(2-Bromophenyl)methyl 3-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromophenyl)methyl 3-hydroxybenzoate is an organic compound that features a brominated phenyl group attached to a methyl ester of 3-hydroxybenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methyl 3-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with (2-bromophenyl)methanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Esterification Reaction: 3-hydroxybenzoic acid reacts with (2-bromophenyl)methanol in the presence of an acid catalyst to form this compound.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromophenyl)methyl 3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzoic acid derivatives.
Reduction: Formation of (2-Bromophenyl)methyl alcohol.
Substitution: Formation of substituted phenyl esters.
Wissenschaftliche Forschungsanwendungen
(2-Bromophenyl)methyl 3-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Bromophenyl)methyl 3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors that regulate biological processes.
Pathways Involved: Modulating signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chlorophenyl)methyl 3-hydroxybenzoate: Similar structure but with a chlorine atom instead of bromine.
(2-Fluorophenyl)methyl 3-hydroxybenzoate: Contains a fluorine atom instead of bromine.
(2-Iodophenyl)methyl 3-hydroxybenzoate: Contains an iodine atom instead of bromine.
Uniqueness
(2-Bromophenyl)methyl 3-hydroxybenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Eigenschaften
CAS-Nummer |
1001739-43-0 |
|---|---|
Molekularformel |
C14H11BrO3 |
Molekulargewicht |
307.14 g/mol |
IUPAC-Name |
(2-bromophenyl)methyl 3-hydroxybenzoate |
InChI |
InChI=1S/C14H11BrO3/c15-13-7-2-1-4-11(13)9-18-14(17)10-5-3-6-12(16)8-10/h1-8,16H,9H2 |
InChI-Schlüssel |
KVKRQHIINMFUFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC(=CC=C2)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl2-(3-{[(tert-butoxy)carbonyl]amino}azetidin-3-yl)acetatehydrochloride](/img/structure/B13557195.png)
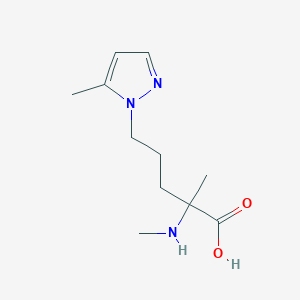
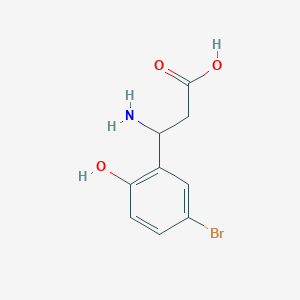

![2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide](/img/structure/B13557222.png)
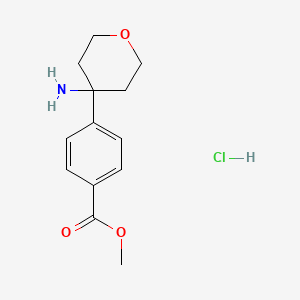
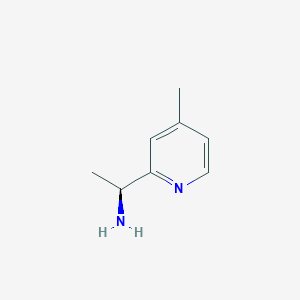
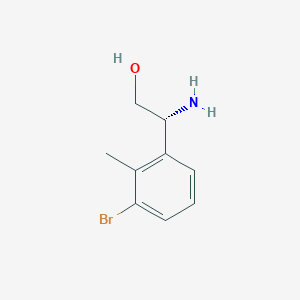
![2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13557260.png)
